
1-Ethyl-5-oxopyrrolidine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-oxopyrrolidine-3-carbaldehyde is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of an aldehyde group at the 3-position and a ketone group at the 5-position makes this compound a valuable intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 1-Ethyl-5-oxopyrrolidine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of ethylamine with succinic anhydride to form 1-ethyl-2,5-dioxopyrrolidine, which is then subjected to a formylation reaction to introduce the aldehyde group at the 3-position . Industrial production methods may involve the use of catalytic hydrogenation and oxidation reactions to achieve high yields and purity .
Análisis De Reacciones Químicas
1-Ethyl-5-oxopyrrolidine-3-carbaldehyde undergoes several types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include alcohols, carboxylic acids, and substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
1-Ethyl-5-oxopyrrolidine-3-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Ethyl-5-oxopyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . This interaction can result in the inhibition or activation of various biochemical pathways, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
1-Ethyl-5-oxopyrrolidine-3-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-5-oxopyrrolidine-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-5-oxopyrrolidine-2-carbaldehyde: Aldehyde group at the 2-position instead of the 3-position.
1-Ethyl-2,5-dioxopyrrolidine: Lacks the aldehyde group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
1-ethyl-5-oxopyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C7H11NO2/c1-2-8-4-6(5-9)3-7(8)10/h5-6H,2-4H2,1H3 |
Clave InChI |
UEBDVUOQQLGFGJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC(CC1=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B15226748.png)
![tert-Butyl (8-oxo-5-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B15226752.png)
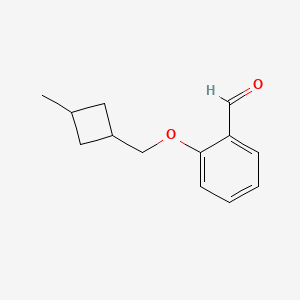
![2,2,3,3,6-Pentafluoro-2,3-dihydrobenzo[b]thiophene-7-carbaldehyde](/img/structure/B15226759.png)
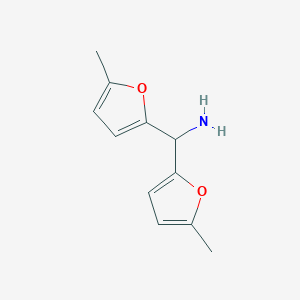
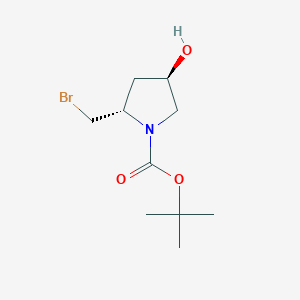
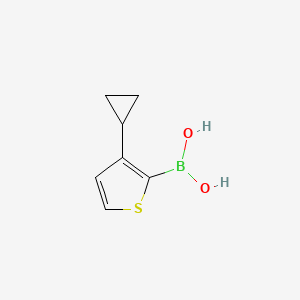
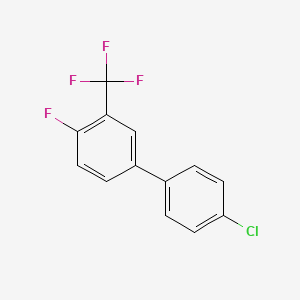
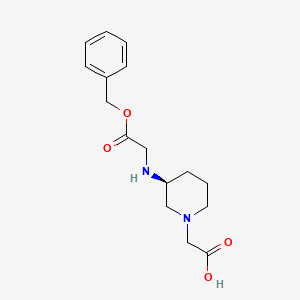
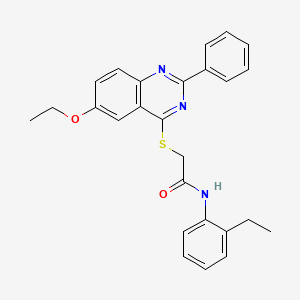
![1-(4-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one](/img/structure/B15226818.png)
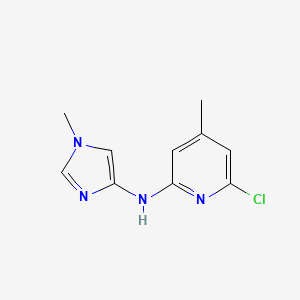

![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15226840.png)
